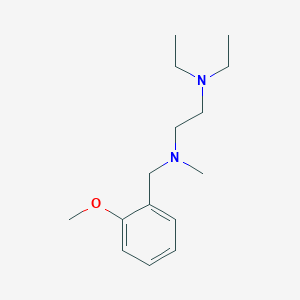
4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. It belongs to the class of quinoline derivatives and has shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. It also inhibits the activity of NF-kappaB, which is a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have a low toxicity profile and does not cause significant damage to vital organs such as the liver and kidneys. It has also been found to have a high bioavailability, which means that it can be easily absorbed by the body and reach its target site.
実験室実験の利点と制限
The advantages of using 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments include its high potency and low toxicity. It can be easily synthesized and purified, which makes it a cost-effective compound for research purposes. However, its limitations include its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of focus is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of focus is the investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to explore its mechanism of action and identify potential targets for drug development.
In conclusion, this compound is a promising compound that has shown potential applications in medicine. Its low toxicity and high potency make it an attractive compound for scientific research. Further studies are needed to explore its full potential and identify novel drug formulations for its use in the treatment of various diseases.
合成法
The synthesis of 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 3-cyano-4-(3-pyridinyl)-2-butenenitrile with sulfur in the presence of a catalyst. The reaction takes place under mild conditions and yields a high percentage of the desired product.
科学的研究の応用
The scientific research on 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has focused on its potential applications in medicine. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in the body.
特性
IUPAC Name |
4-pyridin-3-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c16-8-12-14(10-4-3-7-17-9-10)11-5-1-2-6-13(11)18-15(12)19/h3-4,7,9H,1-2,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAIBNJKSSGRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)

![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)
![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5807047.png)
![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)
![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)




![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)